molecular formula C21H22FN5O2S B2819495 6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941994-26-9

6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one

Cat. No.: B2819495
CAS No.: 941994-26-9
M. Wt: 427.5
InChI Key: ODQULRSEDMCSRK-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system featuring a pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one core. Key structural attributes include:

  • 6-(2-(azepan-1-yl)-2-oxoethyl) side chain: A seven-membered azepane ring conjugated to a ketone-ethyl group, enhancing lipophilicity and possibly influencing target binding .

Synthesis: The compound is synthesized via cyclization of 1,5-dihydro-6-[[2-(substituted phenyl)-2-oxoethyl]thio]-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one intermediates using sulfuric acid, followed by neutralization and recrystallization .

Properties

IUPAC Name

12-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-fluorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2S/c22-14-5-7-15(8-6-14)27-19-17(12-23-27)20(29)26-16(13-30-21(26)24-19)11-18(28)25-9-3-1-2-4-10-25/h5-8,12,16H,1-4,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQULRSEDMCSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions, utilizing reagents such as fluorobenzene derivatives.

    Attachment of the Azepane Moiety: The azepane ring can be introduced via nucleophilic substitution or reductive amination, depending on the available functional groups on the intermediate compounds.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like crystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while substitution could introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its heterocyclic core makes it a valuable scaffold in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares the target compound with key analogues:

Compound Name / ID Core Structure Substituents at Position 6 Key Functional Groups Reference
Target compound Pyrazolo-thiazolo-pyrimidinone 2-(azepan-1-yl)-2-oxoethyl Azepane, ketone, 4-fluorophenyl
6-tert-butyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo-pyrimidinone tert-butyl tert-butyl, 4-fluorophenyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine Ethyl ester, cyano, nitro-phenyl Nitro, cyano, ester
Compounds 14,17–19 (from Hindawi 2017) Pyrazolo-thiazolo-pyrimidinone Varied phenyl groups (e.g., 4-Cl, 4-NO₂) Halogen, nitro, alkyl

Key Observations :

  • Electronic Effects: The 4-fluorophenyl group (electron-withdrawing) contrasts with nitro or cyano groups in ’s compound, which may alter reactivity or binding interactions .
Physicochemical Properties
Property Target Compound (Inferred) Compound 1l () 6-tert-butyl Analogue ()
Melting Point ~200–220°C (estimated) 243–245°C Not reported
Solubility Low in water; moderate in dioxane Low in polar solvents Likely moderate in ethanol
Crystallinity High (recrystallized from dioxane) High (yellow solid) Not specified

Notes:

  • The nitro group in Compound 1l () contributes to higher melting points due to enhanced intermolecular interactions .
  • Azepane’s flexibility may reduce crystallinity compared to rigid tert-butyl or nitro-substituted analogues .

Research Implications

  • Biological Activity: The azepane-ketone side chain may target enzymes with hydrophobic binding pockets (e.g., kinases), whereas nitro/cyano groups () could favor redox-active targets .
  • Synthetic Scalability : Prolonged reaction times for the target compound (4 days) may limit scalability compared to one-pot methods () .

Biological Activity

The compound 6-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-fluorophenyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one , with the CAS number 941994-26-9 , is a novel heterocyclic compound that has attracted attention in pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and research findings related to its efficacy against various diseases.

Chemical Structure and Properties

  • Molecular Formula : C21H22FN5O2S
  • Molecular Weight : 427.5 g/mol

The structure incorporates a thiazole and pyrazole framework, which are known for their diverse biological activities. The presence of the azepane moiety is significant as it may enhance the interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways. The azepane ring enhances binding affinity to receptors and enzymes, while the thiazole and pyrazole components facilitate interactions through hydrogen bonding and π-π stacking.

Antineoplastic Activity

Recent studies have indicated that compounds similar to this one exhibit significant antitumor effects. For instance, derivatives of pyrazolo[3,4-d]thiazole have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, leading to cell cycle arrest and apoptosis induction .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Azoles, a class that includes pyrazoles and thiazoles, have been widely studied for their ability to combat bacterial and fungal infections. Research indicates that compounds with similar scaffolds demonstrate efficacy against pathogens such as Staphylococcus aureus and Candida albicans.

Case Studies

  • Anticancer Efficacy : A study on a related compound demonstrated a dose-dependent inhibition of tumor growth in xenograft models. The compound induced apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.
  • Antimicrobial Testing : In vitro assays revealed that derivatives showed significant inhibition against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Data Tables

Property Value
Molecular FormulaC21H22FN5O2S
Molecular Weight427.5 g/mol
CAS Number941994-26-9
Anticancer ActivityInduces apoptosis
Antimicrobial ActivityEffective against Gram-positive bacteria

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step pathways, including cyclization, acylation, and thioether formation. For example:

  • Step 1: React a 4-fluorophenyl derivative with a pyrazolo[3,4-d]pyrimidine precursor under reflux in anhydrous DMF to form the core structure.
  • Step 2: Introduce the azepan-1-yl moiety via nucleophilic substitution using 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) at 60–80°C.
  • Step 3: Optimize thiazolo[3,2-a]pyrimidine ring closure using catalytic amounts of p-toluenesulfonic acid (PTSA) in toluene.
    Yield optimization requires strict temperature control, inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How can structural analogs resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

Methodological Answer:
Contradictions may arise from off-target effects or assay variability. To address this:

  • Comparative SAR Studies: Synthesize analogs with systematic substitutions (e.g., replacing the 4-fluorophenyl group with chlorophenyl or methoxyphenyl) and test against standardized cell lines (e.g., MCF-7 for cancer, Staphylococcus aureus for antimicrobial activity).
  • Assay Harmonization: Use identical assay protocols (e.g., MTT for cytotoxicity, broth microdilution for antimicrobial tests) across studies.
  • Target Profiling: Perform kinase inhibition panels or proteomic binding assays to identify primary vs. secondary targets .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks for the azepane ring (δ 1.4–2.1 ppm for CH₂ groups), pyrimidine (δ 8.2–8.5 ppm), and fluorophenyl (δ 7.1–7.3 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ at m/z 456.1542 for C₂₃H₂₃FN₆O₂S).
  • X-ray Crystallography: Resolve the fused pyrazolo-thiazolo-pyrimidine ring system and confirm stereochemistry .

Advanced: What strategies elucidate the compound’s binding mechanism with enzymes like HIV-1 integrase?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with integrase’s catalytic core (PDB: 1BL3). Focus on hydrogen bonding with Asp-64 and hydrophobic contacts with Phe-121.
  • Kinetic Studies: Perform time-dependent inhibition assays to determine Kᵢ values under varying Mg²⁺ concentrations.
  • Mutagenesis: Engineer integrase mutants (e.g., D64E) to validate binding site predictions .

Basic: How should initial in vitro screening be designed to assess therapeutic potential?

Methodological Answer:

  • Cell Viability Assays: Use 3D spheroid models (e.g., HCT-116 colon cancer) with IC₅₀ determination via ATP-luminescence.
  • Enzyme Inhibition: Test against recombinant kinases (e.g., EGFR, VEGFR2) at 10 µM concentration, measuring ATP depletion.
  • Solubility Screening: Employ shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) to guide formulation .

Advanced: How can computational methods validate SAR for analogs?

Methodological Answer:

  • QSAR Modeling: Use Gaussian 09 to calculate electronic descriptors (HOMO/LUMO, dipole moment) and correlate with IC₅₀ values.
  • Molecular Dynamics (MD): Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability.
  • Free Energy Perturbation (FEP): Predict ΔΔG for azepane-to-piperidine substitutions to prioritize synthetic targets .

Basic: What stability parameters are critical during storage?

Methodological Answer:

  • Thermal Stability: Store at –20°C under desiccation (silica gel). Monitor degradation via HPLC (C18 column, acetonitrile/water) every 6 months.
  • Photostability: Conduct ICH Q1B testing under UV light (1.2 million lux hours) to detect photo-oxidation products.
  • Hydrolytic Stability: Assess pH-dependent degradation (pH 1.2–7.4) using LC-MS to identify cleavage products .

Advanced: How can in vitro-in vivo efficacy discrepancies be addressed?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (IV/oral administration in rodents) and calculate bioavailability (AUC₀–24).
  • Metabolite Identification: Use UPLC-QTOF to detect hepatic metabolites (e.g., CYP3A4-mediated oxidation).
  • Prodrug Design: Introduce ester groups at the azepane nitrogen to enhance membrane permeability .

Basic: What purity controls are essential during synthesis?

Methodological Answer:

  • TLC Monitoring: Use silica GF₂₅₄ plates (ethyl acetate:hexane = 3:7) to track reaction progress (Rf ≈ 0.5 for product).
  • HPLC-DAD: Achieve ≥95% purity (Zorbax Eclipse Plus C18, 1.0 mL/min flow, 254 nm detection).
  • Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: How to determine isoform selectivity for kinase targets?

Methodological Answer:

  • Kinase Panel Screening: Test against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM.
  • Covalent Binding Assays: Use LC-MS/MS to detect cysteine adducts in ATP-binding pockets.
  • Cryo-EM: Resolve ligand-bound kinase structures (e.g., CDK2 vs. CDK4) to identify selectivity determinants .

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